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Abstract

2-Phenyl-3,6-dimethylmorpholine, also known as 6-methylphenmetrazine or 3,6-DMPM, is a
synthetic derivative of phenmetrazine, a once-popular anorectic and stimulant medication.
While detailed scientific investigation into this specific analogue is limited in publicly accessible
literature, its structural similarity to a well-characterized class of psychoactive compounds—the
phenylmorpholines—allows for a comprehensive theoretical and practical guide for
researchers. This document outlines the historical context of its discovery, proposes a likely
synthetic route based on its original patent, and details the experimental protocols necessary
for its pharmacological characterization. Quantitative data for closely related analogues are
provided to contextualize its anticipated effects as a monoamine releasing agent. This guide
serves as a foundational resource for professionals engaged in the study of novel stimulants
and their potential applications.

Discovery and History

The synthesis of 2-Phenyl-3,6-dimethylmorpholine was first reported in a German patent
filed in 1963 by Siemer and Doppstadt.[1] This places its discovery in an era of active research
and development of phenylmorpholine derivatives for their stimulant and appetite-suppressant
properties, following the successful introduction of phenmetrazine (3-methyl-2-
phenylmorpholine) in the 1950s.
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Anecdotal reports suggest that 2-Phenyl-3,6-dimethylmorpholine exhibits strong anorectic
effects with a milder stimulant profile compared to its parent compound, phenmetrazine.
However, a thorough characterization in peer-reviewed scientific literature is not readily
available. Its legal status varies by jurisdiction, and it is often controlled under analogue laws
pertaining to psychoactive substances.[1]

Chemical Synthesis

While the full text of the original 1963 patent is not widely accessible, a plausible synthetic
route can be inferred from the known chemistry of phenylmorpholine synthesis. The general
approach involves the cyclization of a substituted diethanolamine. A proposed experimental
protocol for the synthesis of 2-Phenyl-3,6-dimethylmorpholine is detailed below.

Experimental Protocol: Synthesis of 2-Phenyl-3,6-
dimethylmorpholine

Objective: To synthesize 2-Phenyl-3,6-dimethylmorpholine via reductive amination followed
by acid-catalyzed cyclization.

Materials:

e 1-phenylpropane-1,2-dione

e l-aminopropan-2-ol (isopropanolamine)
¢ Sodium borohydride (NaBHa4)

e Methanol

e Hydrochloric acid (HCI)

 Sulfuric acid (H2S0Oa4), concentrated

e Dichloromethane (CH2Cl2)

e Sodium hydroxide (NaOH)

e Anhydrous magnesium sulfate (MgSQOa)
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o Standard laboratory glassware and equipment for organic synthesis

Procedure:

e Reductive Amination:

[¢]

In a round-bottom flask, dissolve 1-phenylpropane-1,2-dione and an equimolar amount of
1-aminopropan-2-ol in methanol.

Cool the mixture in an ice bath.

Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to stir at room temperature for 12-18
hours.

Acidify the reaction mixture with hydrochloric acid and remove the methanol under
reduced pressure.

The resulting crude N-(1-hydroxypropan-2-yl)-1-phenyl-1,2-propanediamine can be
extracted and purified or used directly in the next step.

e Cyclization:

Dissolve the crude product from the previous step in dichloromethane.

Slowly add an excess of concentrated sulfuric acid while cooling the mixture in an ice
bath.

Allow the reaction to stir at room temperature for 24 hours.

Carefully pour the reaction mixture over crushed ice and basify with a concentrated
sodium hydroxide solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium
sulfate.
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o Remove the solvent under reduced pressure to yield crude 2-Phenyl-3,6-
dimethylmorpholine.

o Purification:

o The crude product can be purified by vacuum distillation or by conversion to its
hydrochloride salt followed by recrystallization.

Pharmacological Profile

2-Phenyl-3,6-dimethylmorpholine is anticipated to act as a monoamine releasing agent, with
a primary affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).
This mechanism of action is consistent with other substituted phenylmorpholines.[2][3][4]

Quantitative Data of Related Phenylmorpholines

Due to the lack of specific quantitative data for 2-Phenyl-3,6-dimethylmorpholine in the
available literature, the following table summarizes the in vitro activities of closely related
analogues to provide a comparative context for its expected pharmacological profile.

Compoun NET ICso DAT ICso SERTICso NETECso DATECso SERT
d (nM) (nM) (nM) (nM) (nM) ECso (nM)

Phenmetra
) - - - 62 227 86
zine

2-
Methylphe 1933 1926 408 - ] ]

nmetrazine

3_
Methylphe - - - - - -
nmetrazine

4-
Methylphe 1933 1926 408 62 227 86

nmetrazine
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ICso0 values represent the concentration of the compound that inhibits 50% of monoamine
uptake. ECso values represent the concentration that elicits 50% of the maximal monoamine
release. Data is compiled from studies on various methylphenmetrazine isomers.[4][5]

Experimental Protocols for Pharmacological
Characterization

To elucidate the precise pharmacological profile of 2-Phenyl-3,6-dimethylmorpholine, the
following in vitro assays are recommended.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of 2-Phenyl-3,6-dimethylmorpholine to inhibit dopamine,
norepinephrine, and serotonin uptake via their respective transporters.

Methodology:

¢ Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine
(hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

o Assay Principle: This assay measures the ability of the test compound to compete with a
radiolabeled substrate for uptake into transporter-expressing cells.

e Procedure:
o Culture and seed the HEK293-hDAT, -hNET, or -hSERT cells in 96-well plates.
o Prepare serial dilutions of 2-Phenyl-3,6-dimethylmorpholine.

o Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room
temperature.

o Initiate uptake by adding a fixed concentration of a radiolabeled monoamine substrate
(e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

o Incubate for a short period (e.g., 5-15 minutes) at room temperature.

o Terminate the uptake by rapid washing with ice-cold assay buffer.
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o Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

o Calculate the ICso values by non-linear regression analysis of the concentration-response
curves.

Monoamine Release Assay

Objective: To determine if 2-Phenyl-3,6-dimethylmorpholine acts as a substrate for and
induces efflux from monoamine transporters.

Methodology:

e Preparation: Rat brain synaptosomes or HEK293 cells expressing the monoamine
transporters.

e Assay Principle: This assay measures the ability of the test compound to induce the release
of a pre-loaded radiolabeled monoamine from synaptosomes or cells.

e Procedure:

o Prepare synaptosomes from rat striatum (for DAT), hippocampus (for SERT), or cortex (for
NET).

o Pre-load the synaptosomes or cells with a radiolabeled monoamine.

o Wash the preparations to remove excess extracellular radiolabel.

o Add varying concentrations of 2-Phenyl-3,6-dimethylmorpholine.

o Incubate for a defined period (e.g., 30 minutes) at 37°C.

o Pellet the synaptosomes or cells by centrifugation.

o Measure the radioactivity in the supernatant, which represents the released monoamine.

o Calculate the ECso values from the concentration-response curves.

Signaling Pathways and Experimental Workflows
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The primary mechanism of action for 2-Phenyl-3,6-dimethylmorpholine is not expected to
involve direct interaction with post-synaptic receptors in a way that is typically depicted in
classical signaling pathway diagrams. Instead, its effects are mediated at the level of the
presynaptic monoamine transporters. The following diagrams illustrate the theoretical
mechanism of action and the experimental workflow for its characterization.
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Caption: Proposed mechanism of action of 2-Phenyl-3,6-dimethylmorpholine at the
monoaminergic synapse.
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Caption: Experimental workflow for the characterization of 2-Phenyl-3,6-dimethylmorpholine.

Conclusion

2-Phenyl-3,6-dimethylmorpholine represents a structurally interesting analogue within the
phenylmorpholine class of stimulants. While its formal scientific characterization is sparse, this
guide provides a comprehensive framework for its synthesis and pharmacological evaluation.
Based on the data from related compounds, it is predicted to be a potent norepinephrine and
dopamine releasing agent, a profile that warrants further investigation for its potential
therapeutic applications or abuse liability. The detailed experimental protocols provided herein
offer a clear path for researchers to elucidate the specific properties of this compound and
contribute to the broader understanding of substituted phenylmorpholines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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